2-Bromo-6-methylisonicotinaldehyde
Overview
Description
2-Bromo-6-methylisonicotinaldehyde is an organic compound with the molecular formula C(_7)H(_6)BrNO It is a derivative of isonicotinaldehyde, featuring a bromine atom at the second position and a methyl group at the sixth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylisonicotinaldehyde typically involves the bromination of 6-methylisonicotinaldehyde. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to control the reaction conditions more precisely. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agents used.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN(_3)) or thiourea.
Major Products:
Oxidation: 2-Bromo-6-methylisonicotinic acid.
Reduction: 2-Bromo-6-methylisonicotinalcohol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-methylisonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It serves as a building block in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-6-methylisonicotinaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The bromine atom and the aldehyde group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2-Bromoisonicotinaldehyde: Lacks the methyl group at the sixth position, which can affect its reactivity and applications.
6-Methylisonicotinaldehyde: Does not have the bromine atom, leading to different chemical properties and reactivity.
2-Chloro-6-methylisonicotinaldehyde: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior and applications.
Uniqueness: 2-Bromo-6-methylisonicotinaldehyde is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
2-bromo-6-methylpyridine-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-2-6(4-10)3-7(8)9-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTFXQHPZSOCIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201271268 | |
Record name | 2-Bromo-6-methyl-4-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201271268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060805-89-1 | |
Record name | 2-Bromo-6-methyl-4-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060805-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-methyl-4-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201271268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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